Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate

Description

Nomenclature and Structural Identity

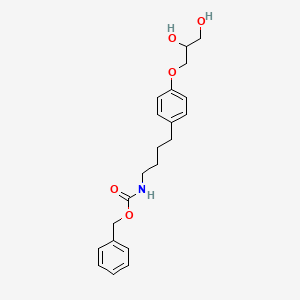

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate maintains a well-defined chemical identity through multiple nomenclature systems and structural identifiers. The compound is officially registered under Chemical Abstracts Service number 587880-27-1, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name designates this compound as benzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate, which precisely describes the molecular connectivity and functional group arrangements.

The molecular formula C21H27NO5 indicates the presence of twenty-one carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 373.4 grams per mole. This formula encompasses the complex structural arrangement that includes a benzyl group attached to a carbamate linkage, which connects to a butyl chain bearing a phenyl ring substituted with a 2,3-dihydroxypropoxy group. The Standard International Chemical Identifier provides additional structural clarity: InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25).

The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O provides a linear notation that captures the complete molecular structure including stereochemical information. Alternative nomenclature includes the systematic name Carbamic acid, [4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]-, phenylmethylester, which emphasizes the carbamate ester nature of the compound. These various naming conventions ensure unambiguous identification across different chemical databases and literature sources.

Historical Context and Discovery

The development of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate emerged from systematic research efforts in medicinal chemistry, particularly in the context of developing novel therapeutic agents for cystic fibrosis and chronic bronchitis. The compound first appeared in scientific literature through research conducted at pharmaceutical companies focusing on epithelial sodium channel blockers as potential treatments for respiratory disorders. This research program aimed to identify more potent and less reversible sodium channel blockers compared to the prototypical compound amiloride, which had shown limited success in aerosol therapy for cystic fibrosis patients.

The historical significance of this compound extends beyond its initial therapeutic target, as researchers recognized its potential as a versatile chemical building block. Patent literature from the early 2000s documents various synthetic approaches and applications, indicating sustained research interest across multiple pharmaceutical organizations. The compound's development represents part of a broader trend in medicinal chemistry toward designing molecules with multiple functional groups that could provide enhanced selectivity and improved pharmacological properties.

The compound gained additional research attention through studies exploring structure-activity relationships in carbamate chemistry. Researchers investigating the biological activities of carbamate-containing molecules identified this compound as exhibiting unique properties that distinguished it from simpler carbamate derivatives. The presence of the dihydroxypropoxy group, in particular, provided opportunities for investigating how multiple hydroxyl groups could influence both chemical reactivity and biological activity patterns.

Significance in Chemical Research

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate holds considerable significance in contemporary chemical research due to its multifunctional nature and diverse applications across several research domains. In synthetic organic chemistry, the compound serves as an important building block for constructing more complex molecular architectures. The presence of multiple reactive sites, including the carbamate group, hydroxyl functionalities, and aromatic systems, provides numerous opportunities for further chemical modification and derivatization.

Research investigations have demonstrated the compound's utility in studying carbamate chemistry and developing new synthetic methodologies. The molecule's structure allows researchers to explore the reactivity patterns of carbamates in the presence of other functional groups, contributing to fundamental understanding of organic reaction mechanisms. The compound has been utilized as a model system for investigating the influence of electronic and steric effects on carbamate stability and reactivity.

In pharmaceutical research, the compound has shown remarkable biological activities that extend beyond its original design purpose. Studies have revealed significant antioxidant properties, with the compound demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models. This antioxidant activity appears to be attributed to the hydroxyl groups present in the dihydroxypropoxy moiety, which can donate hydrogen atoms to neutralize reactive oxygen species.

The compound's cytotoxic effects against various cancer cell lines have positioned it as a promising lead compound for anticancer drug development. Research has documented notable cytotoxic activity against HeLa, MCF-7, and A549 cell lines, with IC50 values in the low micromolar range. Flow cytometry analysis has confirmed that treatment with the compound leads to increased sub-G1 phase populations in cancer cells, indicating apoptotic cell death as the primary mechanism of action.

Classification in Chemical Taxonomy

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate belongs to several overlapping chemical classifications that reflect its structural complexity and functional diversity. The compound is primarily classified as a carbamate ester, belonging to the broader family of carbamic acid derivatives. Carbamates represent a significant class of organic compounds characterized by the general formula R2NC(O)OR, which are formally derived from carbamic acid. The carbamate functional group in this compound provides both chemical stability and the ability to participate in various inter- and intramolecular interactions.

From a structural perspective, the compound can be classified as an aromatic ether due to the presence of the dihydroxypropoxy group attached to the phenyl ring. This ether linkage contributes to the molecule's overall polarity and influences its solubility characteristics and biological interactions. The compound also contains a benzyl protecting group attached to the carbamate nitrogen, classifying it within the category of protected amines commonly used in synthetic organic chemistry.

The following table summarizes the key chemical classifications and their corresponding structural features:

| Classification Category | Structural Feature | Functional Significance |

|---|---|---|

| Carbamate Ester | -NHCOO- linkage | Chemical stability, biological activity |

| Aromatic Ether | Phenyl-O-alkyl connection | Polarity, membrane permeability |

| Benzyl Carbamate | Benzyl-OOC-NH- group | Protecting group functionality |

| Diol Derivative | Two adjacent hydroxyl groups | Hydrogen bonding, antioxidant activity |

| Alkyl Chain Compound | Butyl linker | Conformational flexibility |

Within medicinal chemistry taxonomy, the compound is classified as a potential therapeutic agent with multi-target activity. Its structural features place it in the category of compounds designed for respiratory disorders, specifically as epithelial sodium channel modulators. The presence of multiple hydroxyl groups and the carbamate functionality also classify it among compounds with potential antioxidant and anticancer properties.

Propriétés

IUPAC Name |

benzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHBDBOOGTYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(2,3-dihydroxypropoxy)phenylbutylamine | React 4-(2,3-dihydroxypropoxy)benzaldehyde with butylamine under controlled temperature and inert atmosphere | Intermediate obtained with high purity; conditions optimized to avoid side reactions |

| 2 | Formation of benzyl carbamate | React intermediate amine with benzyl chloroformate at low temperature (-2 °C to room temperature) in aqueous-organic biphasic system with sodium bicarbonate as base | Yield >90% for carbamate formation; careful control of benzyl chloroformate equivalents prevents bis-Cbz by-product formation |

| 3 | Purification | Crystallization from toluene/heptane mixture; filtration and vacuum drying | Crystalline product with 60-70% isolated yield after purification |

This synthetic sequence is supported by literature describing similar carbamate formation reactions, emphasizing the importance of temperature control and stoichiometry to minimize side products such as bis-carbamate derivatives.

Industrial Scale Considerations

For industrial production, the synthetic route is adapted to large-scale reactors with:

- Automated reagent addition to maintain temperature below -10 °C during carbamate formation.

- Use of continuous extraction and washing steps to improve purity.

- Employment of catalytic hydrogenolysis for selective deprotection or modification steps when necessary.

- Optimization of solvent systems to facilitate crystallization and reduce impurities.

These adaptations ensure reproducibility, scalability, and cost-effectiveness while maintaining product quality.

Representative Experimental Procedure (Literature Example)

Preparation of Carbamate Intermediate: 4-(4-Aminobutyl)phenol hydrobromide (0.80 mol) is dissolved in water and 1,4-dioxane, cooled in an ice-methanol bath. Sodium bicarbonate (4 mol) is added to neutralize the solution. Benzyl chloroformate (0.96 mol) is added dropwise at -2 °C. The mixture is stirred overnight as it warms to room temperature. The product is isolated by evaporation, extraction with ethyl acetate, washing, drying, and crystallization from toluene/heptane to yield the carbamate intermediate in 62% yield.

Final Step: The carbamate intermediate is reacted with glycidol in refluxing ethanol with catalytic triethylamine to introduce the 2,3-dihydroxypropoxy group, followed by purification steps to isolate the final compound.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Amine protection (carbamate formation) | Benzyl chloroformate, NaHCO3 | 0 to -2 °C, aqueous-organic biphasic | Formation of benzyl carbamate | Avoid excess benzyl chloroformate to prevent bis-Cbz by-products |

| Nucleophilic substitution | Glycidol, triethylamine catalyst | Reflux in ethanol | Introduction of 2,3-dihydroxypropoxy group | Polymerization of glycidol possible; controlled addition and purification required |

| Hydrogenolysis (optional) | Pd/C catalyst, H2 atmosphere | Room temperature, ethanol/THF solvent | Deprotection or reduction | Used for selective removal of protecting groups or modification |

These reactions are critical for the stepwise construction of the target molecule, with careful control of reaction parameters to maximize yield and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Range/Value | Comments |

|---|---|---|---|

| Temperature (carbamate formation) | Reaction temperature during benzyl chloroformate addition | -10 °C to 0 °C | Lower temperatures reduce side reactions |

| Solvent system | Biphasic aqueous-organic (water/1,4-dioxane or ethyl acetate) | Variable | Facilitates phase separation and purification |

| Base used | Sodium bicarbonate or 4-methylmorpholine | Stoichiometric to slight excess | Neutralizes HCl formed, maintains pH |

| Reaction time | Carbamate formation | Overnight (12-16 hours) | Ensures complete conversion |

| Yield (carbamate step) | Isolated yield | 60-90% | Dependent on purification efficiency |

| Purification method | Crystallization solvent | Toluene/heptane (1:1 v/v) | Removes bis-Cbz and other impurities |

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Applications De Recherche Scientifique

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs from Patent Literature

Several compounds in patent EP 4 374 877 A2 share structural similarities, particularly the 2,3-dihydroxypropoxy-phenyl motif. Key examples include:

Example 120 :

- Structure : (4aR)-1-[[4-[4-[(2R)-2,3-Dihydroxypropoxy]butoxy]-2,3-difluorophenyl]methyl]-4-hydroxy-4a-methyl-N-[2-(6-methylsulfanylpyridin-3-yl)-4-(trifluoromethyl)phenyl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Key Properties :

Example 383 :

- Structure: 6-[[4-[3-[(2R)-2,3-Dihydroxypropoxy]propoxy]-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

- Key Properties :

Comparison Table :

Key Observations :

- The target compound lacks the fluorinated aromatic rings and spirocyclic systems present in patent analogs, likely reducing its metabolic stability but improving synthetic accessibility.

Impurities and Byproducts

Pharmaceutical impurities listed in Reference Standards for Pharmaceutical Analysis 2018 provide insights into related structures:

Impurity F(EP) : N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide (CAS 96480-91-0)

- Structural Similarity : Shares the dihydroxypropoxy-phenyl moiety but replaces the carbamate with an acetylated amide.

Historical Analogs

Early synthetic efforts (e.g., 1938 studies) describe compounds like 5-bromo-2-hydroxy-4-(3-β-dihydroxypropoxy)phenyl dibromophenylethyl ketone, which feature dihydroxypropoxy-phenyl groups but lack the carbamate or butyl chain. These analogs were primarily used in flavonoid synthesis, highlighting the evolution of dihydroxypropoxy applications from natural product derivatives to synthetic pharmaceuticals .

Research Findings and Implications

- Stability : Carbamates like the target compound are generally more hydrolytically stable than esters but less stable than amides. This contrasts with carboxamide analogs in EP 4 374 877 A2, which may exhibit prolonged half-lives .

- Bioactivity : Fluorinated analogs in patent literature are designed for kinase or receptor inhibition (e.g., G protein-coupled receptors), while the target compound’s unfluorinated structure may prioritize solubility over target affinity .

- Synthetic Challenges : The absence of fluorination simplifies synthesis compared to patent examples, which require multistep functionalization of aromatic rings .

Activité Biologique

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate is . It features a benzyl group, a butyl carbamate moiety, and a dihydroxypropoxy substituent on the phenyl ring. This unique structure may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 373.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not provided |

The biological activity of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that it may act as an antioxidant , potentially mitigating oxidative stress by scavenging free radicals. Additionally, its structural features allow it to interact with enzymes and receptors, altering their functions and leading to various biological effects.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to reduce oxidative damage in cellular models, suggesting potential applications in diseases characterized by oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments have shown that Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate can inhibit the proliferation of cancer cells. For instance, studies on various cancer cell lines revealed that the compound induced apoptotic cell death and blocked cell cycle progression at specific phases .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.95 | Induction of apoptosis |

| MCF-7 | 1.20 | Cell cycle arrest |

| A549 | 1.50 | Apoptosis via mitochondrial pathway |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers evaluated the antioxidant capacity of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, supporting its potential as an antioxidant agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on its cytotoxic effects, the compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in HeLa cells with an IC50 value of 0.95 µM. Flow cytometry analysis confirmed that the compound led to increased sub-G1 phase populations, indicating apoptosis .

Research Findings

Ongoing research continues to explore the therapeutic potential of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate in various fields such as oncology and neurology. Its ability to modulate enzyme activity suggests possible applications in drug development targeting conditions characterized by oxidative stress or uncontrolled cell proliferation.

Future Directions

Further investigations are needed to elucidate the precise molecular targets and pathways involved in the biological activity of this compound. Advanced techniques such as molecular docking studies could provide insights into its interactions at the molecular level .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzyl 4-(4-(2,3-dihydroxypropoxy)phenyl)butylcarbamate, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with functionalized phenyl intermediates, such as 4-(4-hydroxyphenyl)butylcarbamate derivatives, and introduce the 2,3-dihydroxypropoxy group via nucleophilic substitution or Mitsunobu reactions. Ensure regioselectivity by protecting hydroxyl groups during synthesis .

- Step 2 : Use HPLC (e.g., YMC-Actus Triart C18 column, 5 μm) with mobile phases like MeCN/water (0.1% formic acid) to monitor reaction progress and purity .

- Step 3 : Optimize yields by adjusting reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents like diols or epoxides. LCMS (e.g., m/z 597 [M+H]+) can confirm intermediate formation .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- LCMS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., m/z 597 [M+H]+) and detect impurities .

- HPLC : Employ gradient elution (e.g., 0.1% TFA in water/MeCN) to achieve retention times (~1.52 minutes) consistent with patent data. Compare against reference standards .

- NMR : Assign peaks for the dihydroxypropoxy moiety (δ ~3.5–4.0 ppm for CH₂ and CH groups) and carbamate carbonyl (δ ~155–160 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in HPLC retention times observed across different studies?

- Methodological Answer :

- Root Cause Analysis : Variations in mobile phase composition (e.g., formic acid vs. TFA additives) or column batch differences can alter retention times.

- Solution : Standardize protocols using columns with identical specifications (e.g., 5 μm particle size, C18 stationary phase) and buffer systems. Cross-validate results with orthogonal methods like LCMS .

Q. What experimental designs are suitable for investigating the biological activity of this compound, particularly in receptor-mediated pathways?

- Methodological Answer :

- Target Selection : Prioritize GPCRs or ion channels based on structural analogs (e.g., compounds with dihydroxypropoxy groups shown to modulate ENaC or imidazole receptors ).

- Assay Design :

- Use cell-based calcium flux or cAMP assays for GPCR activity.

- Apply dose-response curves (1 nM–10 μM) to determine EC₅₀/IC₅₀ values.

- Include positive controls (e.g., P552-02, a known GPCR modulator ).

Q. How can researchers identify and quantify degradation products or synthetic impurities in this compound?

- Methodological Answer :

- Impurity Profiling :

- Synthesize and characterize known impurities (e.g., hydrolyzed carbamate or diol derivatives) as reference standards .

- Use LCMS with fragmentation patterns to distinguish isomers (e.g., dihydroxypropoxy regioisomers).

- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, or light. Monitor degradation via HPLC-PDA and compare to impurity databases .

Q. What computational methods are effective for predicting the stability or reactivity of the dihydroxypropoxy moiety?

- Methodological Answer :

- Molecular Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to assess bond dissociation energies for the propoxy group.

- MD Simulations : Model solvation effects in aqueous or lipid environments to predict conformational stability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s stability in biological assays versus synthetic conditions?

- Methodological Answer :

- Hypothesis Testing :

- Test if assay buffers (e.g., high salt or serum proteins) accelerate degradation.

- Compare synthetic stability (dry, inert atmosphere) vs. physiological conditions (37°C, aqueous media).

- Tools : Use stability-indicating HPLC methods and LC-HRMS to track decomposition products .

Key Considerations for Experimental Design

- Stereochemistry : The (2R)-configuration of the dihydroxypropoxy group (as in related compounds ) may critically influence biological activity. Use chiral chromatography or asymmetric synthesis to control enantiopurity.

- Safety Protocols : Follow GHS guidelines for handling carbamates (e.g., skin/eye protection, ventilation) even if hazard data is limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.